molecular formula C6H13N B2777032 1-Ethylcyclobutan-1-amine CAS No. 732235-62-0

1-Ethylcyclobutan-1-amine

Cat. No. B2777032
CAS RN: 732235-62-0
M. Wt: 99.177
InChI Key: XGXNQIUNHHNDAQ-UHFFFAOYSA-N
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Description

1-Ethylcyclobutan-1-amine is a chemical compound with the molecular formula C6H13N . It is used in laboratory chemicals and for the manufacture of chemical compounds .


Synthesis Analysis

The synthesis of amines, such as this compound, can be achieved through various methods. These include the reduction of nitriles or amides and nitro compounds, SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed (i.e., the Gabriel synthesis), reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with an ethyl group and an amine group attached to the same carbon atom .


Chemical Reactions Analysis

Amines, including this compound, are known to act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 99.17 . It is a powder at room temperature . The melting point of its hydrochloride form is 226-227 degrees Celsius .

Safety and Hazards

The safety data sheet for 1-Ethylcyclobutan-1-amine hydrochloride indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Appropriate precautions should be taken when handling this compound.

properties

IUPAC Name

1-ethylcyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(7)4-3-5-6/h2-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXNQIUNHHNDAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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